molecular formula C8H8BrNO2 B1497618 Methyl 4-(bromomethyl)picolinate CAS No. 317335-16-3

Methyl 4-(bromomethyl)picolinate

Cat. No. B1497618
M. Wt: 230.06 g/mol
InChI Key: MAQCMFOLVVSLLK-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)picolinate is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is used as a building block in various research applications .


Molecular Structure Analysis

The molecular structure of Methyl 4-(bromomethyl)picolinate can be represented by the SMILES notation: O=C(OC)C1=NC=CC(CBr)=C1 . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 4-(bromomethyl)picolinate are not fully detailed in the search results. It is known that the compound has a molecular weight of 230.06 g/mol .

Scientific Research Applications

Luminescence Vapochromism

Research on the luminescent properties of [CuI(4-pic)] complexes, where pic stands for picoline or methylpyridine, reveals solvent- and vapor-induced isomerization between different luminescent solids, showcasing their potential in material science for creating responsive luminescent materials (Cariati, Bu, & Ford, 2000).

Photolabile Protecting Groups

The study on photochemical reduction of 4-picolyl- and N-methyl-4-picolinium esters illustrates their use as photolabile protecting groups in synthetic chemistry, enabling the controlled release of carboxylic acids and radicals through light exposure (Sundararajan & Falvey, 2004).

Catalysis for Oxidation Reactions

The catalytic behavior of CrV0.95P0.05O4 in the selective oxidation of picolines to produce aldehydes and acids demonstrates the potential of picoline derivatives in catalysis, contributing to the development of efficient processes for the synthesis of valuable chemical intermediates (Takehira et al., 2004).

Supramolecular Complexes

Investigations into the dynamics of noncovalent supramolecular complexes involving picoline derivatives offer insights into the design of chiral molecules and materials, highlighting the importance of such compounds in developing new molecular architectures (Fuss et al., 1999).

Synthesis of Heterocycles

The transition-metal-free synthesis of 4-azafluorenones through intramolecular carbonylation of arenes in 2-aryl-3-picolines showcases innovative approaches in organic synthesis, utilizing picoline derivatives for the construction of complex heterocyclic structures (Laha, Jethava, & Patel, 2015).

Safety And Hazards

The safety data sheet for a similar compound, Methyl 4-bromo-2-(bromomethyl)benzoate, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin and eye irritation, respiratory sensitization, and specific target organ toxicity .

properties

IUPAC Name

methyl 4-(bromomethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7-4-6(5-9)2-3-10-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQCMFOLVVSLLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652158
Record name Methyl 4-(bromomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(bromomethyl)picolinate

CAS RN

317335-16-3
Record name Methyl 4-(bromomethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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